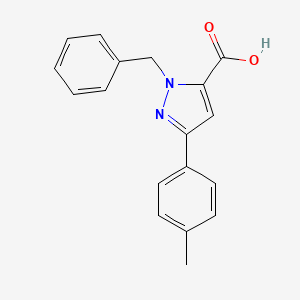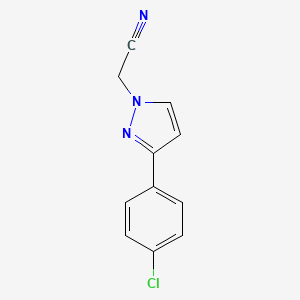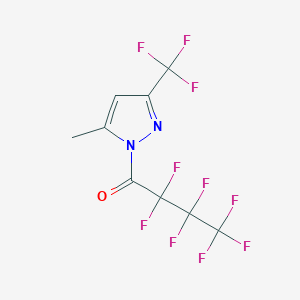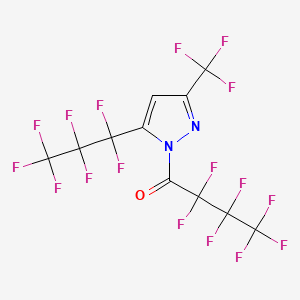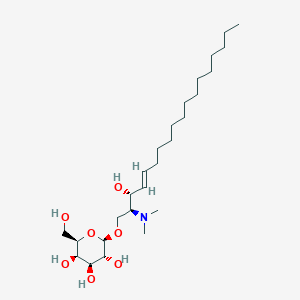
N,N-Dimethylpsychosine
概要
説明
N,N-Dimethylpsychosine is a bioactive sphingolipid metabolite that plays a significant role in various physiological and pathological processes. It is a derivative of psychosine, which is known for its involvement in the pathogenesis of Krabbe’s disease, a severe neurodegenerative disorder. The compound’s unique structure and biological activity make it a subject of interest in biochemical and medical research.
作用機序
Target of Action
N,N-Dimethylpsychosine is a derivative of psychosine, a bioactive sphingolipid metabolite . The primary target of this compound is Sphingosine Kinase (SphK) . SphK is an enzyme that plays a crucial role in the metabolism of sphingolipids, a class of lipids that are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as an effective inhibitor of SphK . By inhibiting this enzyme, it disrupts the normal metabolism of sphingolipids within the cell. This disruption can lead to changes in cellular processes that are regulated by these lipids .
Biochemical Pathways
The inhibition of SphK by this compound affects the sphingolipid metabolic pathways . Sphingolipids play a crucial role in various physiological and pathological conditions. Therefore, the disruption of their metabolism can have significant downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context and the pathways that are affected by the disruption of sphingolipid metabolism. For instance, in the context of Krabbe’s disease, where psychosine accumulation is toxic to cells, the use of this compound could potentially mitigate this toxicity .
生化学分析
Biochemical Properties
N,N-Dimethylpsychosine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been found to interact with monoamine oxidase (MAO) and cytochrome P450 (CYP) inhibitors, affecting their activity and thus influencing the overall biochemical reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect oligodendrocytes, leading to progressive demyelination .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it acts as a non-selective agonist at some types of serotonin receptors and an antagonist at others .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For example, it is known to interact with the enzyme aromatic L-amino acid decarboxylase (AADC) and indolethylamine-N-methyltransferase (INMT) .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpsychosine typically involves the methylation of psychosine. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using automated reactors. The process includes the purification of the product through techniques such as chromatography to achieve high purity and yield. The use of semi-synthetic methods, where psychosine is first extracted from natural sources and then methylated, is also explored for industrial applications .
化学反応の分析
Types of Reactions: N,N-Dimethylpsychosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions performed in polar solvents under mild to moderate temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N-Dimethylpsychosine has several applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and its role in cellular processes.
Biology: Investigated for its involvement in cell signaling pathways and its effects on cellular functions.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases like Krabbe’s disease.
Industry: Utilized in the development of biochemical assays and as a standard in lipidomics research.
類似化合物との比較
Psychosine: The parent compound of N,N-Dimethylpsychosine, involved in similar biological processes but lacks the methyl groups.
N,N-Dimethyltryptamine: Another dimethylated compound with psychoactive properties, differing significantly in structure and function.
N,N-Dimethylglycine: A simpler dimethylated amino acid with different biological roles.
Uniqueness: this compound is unique due to its specific role in sphingolipid metabolism and its potential therapeutic applications in neurodegenerative diseases. Unlike other dimethylated compounds, it directly influences lipid signaling pathways and cellular functions related to sphingolipids .
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-(dimethylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)20(27(2)3)19-33-26-25(32)24(31)23(30)22(18-28)34-26/h16-17,20-26,28-32H,4-15,18-19H2,1-3H3/b17-16+/t20-,21+,22+,23-,24-,25+,26+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBHOQBARABKH-QHRJNYSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
